

Application Notes and Protocols for Subculturing L929 Adherent Cells

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **L9**29 cell line, derived from normal subcutaneous areolar and adipose tissue of a C3H/An mouse, is one of the earliest established continuous cell lines.[1] These fibroblastic cells are a cornerstone in various research applications, including cytotoxicity assays, virus propagation studies, and as a source of conditioned media.[1] Maintaining the health and viability of **L9**29 cultures through proper subculturing techniques is critical for reproducible experimental outcomes.

This document provides a detailed protocol for the routine subculture of **L9**29 adherent cells, including optimal conditions for growth, enzymatic dissociation, and seeding densities.

Data Presentation

The following table summarizes the key quantitative parameters for the successful subculture of **L9**29 cells.



Parameter	Recommended Value	Notes
Growth Medium	DMEM + 2mM L-Glutamine + 10% Fetal Bovine Serum (FBS)	Ensure all media and reagents are pre-warmed to 37°C before use.
Seeding Density	5,000 - 20,000 cells/cm²	Lower densities are suitable for slower growth, while higher densities are for rapid expansion.[1]
Subcultivation Ratio	1:2 to 1:8	Adjust the ratio based on the desired cell density and frequency of subculturing.
Confluency for Splitting	70-90%	Visually inspect the culture to ensure it has reached the optimal confluency before passaging.[2][3]
Trypsin-EDTA Solution	0.05% Trypsin-EDTA	The volume should be just enough to cover the cell monolayer.
Trypsinization Time	1-15 minutes at 37°C	Monitor cells under a microscope; incubation time varies. Over-trypsinization can damage cells.[2]
Centrifugation Speed	1100 rpm (approximately 100- 300 x g)	Centrifuge for 4-5 minutes to pellet the cells.[2][4]
Incubation Conditions	37°C, 5% CO2	Maintain a humidified environment to prevent evaporation of the culture medium.[1]
Medium Renewal	2 to 3 times per week	Replenish with fresh, pre- warmed growth medium to ensure an adequate supply of nutrients.



Experimental Protocols Materials

- L929 cells in a T-75 culture flask
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS), heat-inactivated
- L-Glutamine
- Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
- 0.05% Trypsin-EDTA solution
- Sterile serological pipettes (5 mL, 10 mL, 25 mL)
- Sterile conical tubes (15 mL, 50 mL)
- New sterile T-75 culture flasks
- Water bath, 37°C
- Laminar flow hood (Biological Safety Cabinet)
- Inverted microscope
- Centrifuge
- Incubator, 37°C with 5% CO2

Protocol for Subculturing L929 Cells

- Preparation:
 - Pre-warm the complete growth medium (DMEM + 10% FBS + 2mM L-Glutamine), PBS, and Trypsin-EDTA solution to 37°C in a water bath.



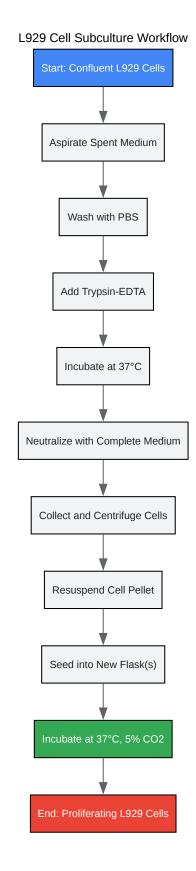
- Wipe down the laminar flow hood with 70% ethanol to ensure a sterile working environment.
- Aspiration of Old Medium:
 - Observe the L929 cells under an inverted microscope to confirm they have reached 70-90% confluency and exhibit a healthy, fibroblastic morphology.
 - Aseptically remove the spent culture medium from the T-75 flask using a serological pipette.
- Washing the Cell Monolayer:
 - Gently add 5-10 mL of sterile, pre-warmed PBS to the flask to wash the cell monolayer.
 This step is crucial to remove any residual serum that can inhibit the activity of trypsin.
 - Gently rock the flask back and forth a few times and then aspirate the PBS.
- Cell Dissociation with Trypsin-EDTA:
 - Add 2-3 mL of pre-warmed 0.05% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
 - Incubate the flask at 37°C for 1-15 minutes.[2] The exact time will vary depending on the cell confluency and passage number.
 - Monitor the cells under the microscope. The cells are ready for the next step when they
 appear rounded and detached from the surface. Gently tap the side of the flask to aid
 detachment. Avoid prolonged exposure to trypsin as it can be cytotoxic.
- Neutralization of Trypsin:
 - Once the cells are detached, add 6-8 mL of complete growth medium to the flask. The serum in the medium will inactivate the trypsin.
 - Gently pipette the cell suspension up and down several times to create a single-cell suspension and rinse any remaining cells from the flask surface.



- · Cell Collection and Centrifugation:
 - Transfer the cell suspension to a sterile 15 mL conical tube.
 - Centrifuge the cell suspension at 1100 rpm for 4-5 minutes to form a cell pellet.[2]
- Resuspension and Seeding:
 - Aspirate the supernatant, being careful not to disturb the cell pellet.
 - Resuspend the cell pellet in a small volume (e.g., 5 mL) of fresh, pre-warmed complete growth medium.
 - Determine the desired seeding density and split ratio. For a 1:4 split, for example, transfer one-fourth of the resuspended cells to a new, pre-labeled T-75 flask containing 15-20 mL of complete growth medium.
 - Gently rock the new flask to ensure an even distribution of cells.
- Incubation:
 - Place the newly seeded flask in a 37°C incubator with a humidified atmosphere of 5% CO₂.

Mandatory Visualization





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Caption: Workflow for the subculturing of L929 adherent cells.



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